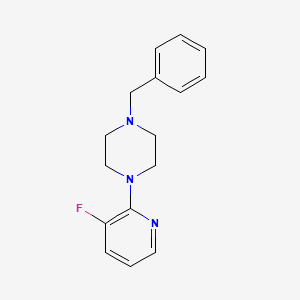

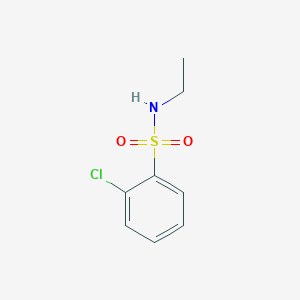

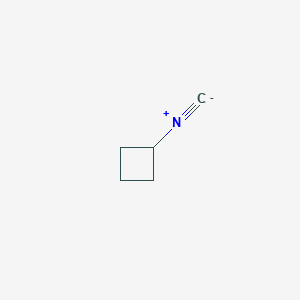

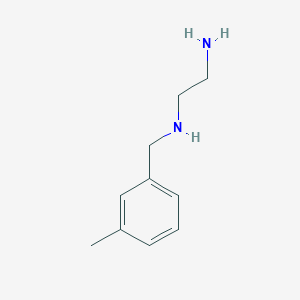

N-(3-Methylbenzyl)ethane-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-Methylbenzyl)ethane-1,2-diamine, also known as NMBED, is an organic compound that has been widely studied due to its potential applications in various fields. It has been used as a reagent in organic synthesis, as a stabilizing agent in biochemical experiments, and as a reactant in the preparation of pharmaceuticals.

Applications De Recherche Scientifique

Alzheimer's Disease Therapy

N-(3-Methylbenzyl)ethane-1,2-diamine derivatives, specifically tetrahydrosalens, have been explored for their potential use in Alzheimer's disease therapeutics. Studies have indicated that these compounds have a significant affinity for metal ions, which is believed to be beneficial in disrupting aberrant metal-peptide interactions in the brain, a factor in Alzheimer's disease. In addition, they have demonstrated potent antioxidant properties and potential as prodrugs to enhance brain uptake and solubility (Storr et al., 2009).

Rhenium(V) Complex Synthesis

The compound has been used in the synthesis of various rhenium(V) complexes, showcasing its potential as a ligand in inorganic chemistry. These complexes are characterized by their unique structural properties and have implications for various chemical processes (Potgieter et al., 2010).

Crystallography and Molecular Structure

The compound and its derivatives have been studied for their crystallographic properties. These studies provide insights into molecular structures, packing, and interactions, which are crucial for understanding chemical behavior and designing new materials (Reglinski et al., 2004).

Asymmetric Dihydroxylation Reactions

It has been utilized in asymmetric dihydroxylation reactions. These reactions are important in organic synthesis, particularly in the creation of complex organic molecules with specific configurations (Hodgson et al., 2001).

Antibacterial Activity

Studies have examined the antibacterial properties of this compound derivatives. Such research is crucial in the development of new antimicrobial agents and understanding the mechanism of action of these compounds (Liang et al., 2009).

Corrosion Inhibition

Research has investigated the effectiveness of this compound derivatives as corrosion inhibitors on steel, demonstrating their potential application in materials science and engineering (Saurí et al., 2009).

Microwave-Assisted Synthesis

The compound has been used in microwave-assisted synthesis processes, highlighting its versatility in chemical synthesis and potential for efficient production of heterocyclic compounds (Aidouni et al., 2008).

Halogen Bonding in Crystal Structures

Studies have shown its role in forming complex crystal structures involving halogen bonding, contributing to the field of crystal engineering and material science (Liang, 2008).

Safety and Hazards

Propriétés

IUPAC Name |

N'-[(3-methylphenyl)methyl]ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-9-3-2-4-10(7-9)8-12-6-5-11/h2-4,7,12H,5-6,8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBLZFZHJHWCFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608592 |

Source

|

| Record name | N~1~-[(3-Methylphenyl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

953072-18-9 |

Source

|

| Record name | N~1~-[(3-Methylphenyl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.